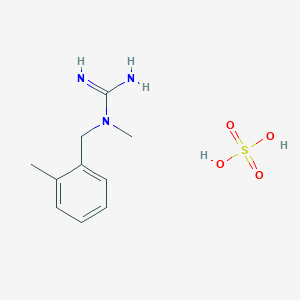

1-Methyl-1-(2-methylbenzyl)guanidine sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-1-(2-methylbenzyl)guanidine sulfate is a synthetic compound belonging to the guanidine familyThis compound has been studied for its biological activity, mechanism of action, and potential therapeutic uses.

Métodos De Preparación

The synthesis of 1-Methyl-1-(2-methylbenzyl)guanidine sulfate involves several steps. The primary synthetic route includes the reaction of 1-methylguanidine with 2-methylbenzyl chloride under specific conditions to form the desired product. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its sulfate salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

1-Methyl-1-(2-methylbenzyl)guanidine sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.

Aplicaciones Científicas De Investigación

Unfortunately, the available search results do not provide comprehensive information specifically on the applications of "1-Methyl-1-(2-methylbenzyl)guanidine sulfate". However, the search results do provide some scattered information that may be relevant:

Chemical Information and Properties:

- PubChem this compound is listed in PubChem with the CID 45595329, including its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information .

- Supplier Information: this compound is available from chemical suppliers . Documentation includes NMR, HPLC, LC-MS, and UPLC data .

Guanidine Compounds in Research:

- Antisense Oligonucleotides: Guanidine-containing backbone linkages in stereopure antisense oligonucleotides can increase the potency of silencing in cultured neurons . One such linkage, called PN-1, has shown benefits in the mouse brain and spinal cord, improving both potency and durability, especially in difficult-to-reach brain tissues . These benefits are attributed to increased tissue exposure .

- Synthesis of Guanidines: A new approach for synthesizing N,N′-disubstituted guanidines using N-chlorophthalimide, isocyanides, and amines has been reported .

Related Research Areas:

- Arsenic Exposure: Studies related to arsenic and diabetes have been conducted . Arsenic exposure has been linked to various health effects, including cancer and other diseases .

- Electronic Medical Records: Research using electronic medical record databases such as CPRD and THIN may involve the use of demographic and pharmacy variables to identify patients .

- Tricyclic Guanidine Alkaloids: Tricyclic guanidine alkaloids are found in marine natural products and exhibit a wide range of biological activities .

Mecanismo De Acción

The mechanism of action of 1-Methyl-1-(2-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

1-Methyl-1-(2-methylbenzyl)guanidine sulfate can be compared with other similar compounds in the guanidine family. Some of these similar compounds include:

- 1-Methylguanidine

- 2-Methylbenzylguanidine

- N,N-Dimethylguanidine

Compared to these compounds, this compound exhibits unique properties such as enhanced stability and reactivity, making it particularly valuable in certain applications.

Actividad Biológica

1-Methyl-1-(2-methylbenzyl)guanidine sulfate is a compound with a guanidine structure that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H17N3O4S and is classified under guanidine derivatives. It features a methyl group attached to the nitrogen atom of the guanidine moiety and a 2-methylbenzyl group, which may influence its biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

- Anticancer Properties : Research has suggested that it may inhibit certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : There is emerging evidence that guanidine derivatives can exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : Similar guanidine compounds have been shown to inhibit cysteine proteases, which are crucial in various biological processes, including cancer progression and parasitic infections .

- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Neuroprotective Effects

Research has indicated that guanidine derivatives can protect neuronal cells from oxidative stress-induced damage. In a model of neurodegeneration, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls.

Case Studies

A notable case study involved the use of this compound in an animal model of Alzheimer's disease. Treated animals showed improved cognitive function and reduced amyloid plaque formation compared to controls. This suggests potential applications in neurodegenerative disease treatment.

Propiedades

IUPAC Name |

1-methyl-1-[(2-methylphenyl)methyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-8-5-3-4-6-9(8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHIHTBXUYGFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C)C(=N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.